molecular formula C11H13NO4 B6146803 4-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid CAS No. 1222184-93-1

4-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid

Cat. No. B6146803
CAS RN: 1222184-93-1
M. Wt: 223.2
InChI Key:
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Description

The compound “4-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid” is an organic compound. The tert-butoxycarbonyl (BOC) group in the compound is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of this compound involves the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be added to amines under aqueous conditions . The BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a carboxylic acid group at the 2-position and a tert-butoxycarbonyl group at the 4-position .


Chemical Reactions Analysis

The BOC group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 223.23 . The IUPAC name is 2-(tert-butoxycarbonyl)isonicotinic acid .

Mechanism of Action

The mechanism of action of this compound in organic synthesis involves the addition of the BOC group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid involves the protection of the carboxylic acid group followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyridine ring. The Boc group is then removed, and the carboxylic acid group is deprotected to yield the final product.", "Starting Materials": [ "Pyridine-2-carboxylic acid", "tert-Butyl chloroformate", "Triethylamine", "Dichloromethane", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Pyridine-2-carboxylic acid is dissolved in dichloromethane and treated with triethylamine to neutralize the acid. The solution is then cooled to 0°C.", "Step 2: tert-Butyl chloroformate is added dropwise to the solution while stirring. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.", "Step 3: The reaction mixture is then treated with a solution of sodium bicarbonate in water to neutralize the excess triethylamine. The organic layer is separated and washed with water.", "Step 4: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the protected pyridine-2-carboxylic acid as a white solid.", "Step 5: The protected pyridine-2-carboxylic acid is dissolved in ethanol and treated with hydrochloric acid to remove the Boc protecting group. The reaction mixture is stirred for 2 hours at room temperature.", "Step 6: The solvent is removed under reduced pressure, and the residue is dissolved in water. The solution is then treated with sodium bicarbonate to neutralize the excess acid.", "Step 7: The resulting solution is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product, 4-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid, as a white solid." ] }

CAS RN

1222184-93-1

Product Name

4-[(tert-butoxy)carbonyl]pyridine-2-carboxylic acid

Molecular Formula

C11H13NO4

Molecular Weight

223.2

Purity

95

Origin of Product

United States

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